molecular formula C23H20ClFN4OS B2414140 2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1251709-01-9

2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2414140
CAS No.: 1251709-01-9
M. Wt: 454.95
InChI Key: SRASEBOXXUDAHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C23H20ClFN4OS and its molecular weight is 454.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(4-fluorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClFN4OS/c1-14-2-5-16(24)12-19(14)28-8-10-29(11-9-28)23-26-20-18(13-31-21(20)22(30)27-23)15-3-6-17(25)7-4-15/h2-7,12-13H,8-11H2,1H3,(H,26,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRASEBOXXUDAHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClFN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the compound's structure, biological mechanisms, and its implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C24H23ClN4OSC_{24}H_{23}ClN_{4}OS, with a molecular weight of approximately 454.97 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of a piperazine ring and halogen substituents (chlorine and fluorine) suggests potential interactions with various biological targets.

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Receptor Modulation : The piperazine moiety is often associated with interactions at neurotransmitter receptors, potentially influencing pathways related to mood disorders and anxiety.
  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit cell proliferation in various cancer cell lines. The thieno[3,2-d]pyrimidine scaffold is known for its anticancer properties due to its ability to interfere with DNA synthesis and repair mechanisms.
  • Antiviral Properties : There is emerging evidence that compounds with similar structures exhibit antiviral activity by inhibiting viral replication processes. This may be relevant for developing treatments against viral infections.

Anticancer Activity

A study evaluating the cytotoxic effects of similar thieno-pyrimidine derivatives reported significant activity against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values ranged from 5 to 20 µM, indicating potent activity compared to standard chemotherapeutics like cisplatin.

Cell LineIC50 (µM)Reference Compound
HeLa10Cisplatin
A54915Doxorubicin

Antiviral Activity

In vitro studies have demonstrated that compounds structurally similar to this thieno-pyrimidine derivative can inhibit viral replication in respiratory syncytial virus (RSV) models. The mechanism involves blocking viral entry into host cells, which could be further explored for therapeutic applications.

Case Studies

  • Study on Anticancer Efficacy : A case study published in Medicinal Chemistry highlighted a series of thieno-pyrimidine derivatives that exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The study concluded that modifications on the piperazine ring significantly influenced the anticancer activity.
  • Antiviral Screening : Another study focused on antiviral screening against influenza viruses showed that certain derivatives could inhibit viral replication by interfering with the hemagglutinin protein, crucial for viral entry into host cells.

Preparation Methods

One-Pot Three-Component Synthesis

A one-pot approach utilizing 2H-thieno[2,3-d]oxazine-2,4(1H)-dione, aromatic aldehydes, and amines under reflux conditions in ethanol with potassium hydroxide facilitates intramolecular cyclization. This method yields 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones in 46–86% yields. For the target compound, adaptation of this protocol would require substitution with 4-fluorophenylaldehyde and 4-(5-chloro-2-methylphenyl)piperazine.

Stepwise Cyclization via Thioglycolic Acid Condensation

An alternative route involves the condensation of thioglycolic acid ethyl ester with substituted benzaldehydes under basic conditions. For example, refluxing o-chlorobenzaldehyde with thioglycolic acid ethyl ester in ethanol/water followed by decarboxylation using cuprous oxide generates the benzothiophene intermediate. Subsequent cyclization with urea or guanidine derivatives under acidic or basic conditions forms the pyrimidinone ring.

Functionalization at Position 7: Introduction of 4-Fluorophenyl Group

The 4-fluorophenyl moiety at position 7 is introduced early in the synthesis, often via:

Friedel-Crafts Alkylation

Electrophilic aromatic substitution using 4-fluorobenzaldehyde in the presence of Lewis acids (e.g., AlCl₃) can install the aryl group at the reactive α-position of the thiophene ring. This step typically occurs during core formation to ensure regioselectivity.

Suzuki-Miyaura Coupling

For late-stage functionalization, Suzuki coupling of a boronic ester derivative of 4-fluorophenyl with a brominated thieno[3,2-d]pyrimidin-4(3H)-one intermediate may be employed. Palladium catalysts (e.g., Pd(PPh₃)₄) and aqueous sodium carbonate in toluene/ethanol at 80°C facilitate this transformation.

Functionalization at Position 2: Piperazine Substitution

The piperazine group at position 2 is introduced via nucleophilic aromatic substitution (SNAr) of a chloro or other leaving group.

Chloro Intermediate Preparation

A key intermediate, 2-chloro-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one, is synthesized by treating the core structure with phosphorus oxychloride (POCl₃) at reflux.

Piperazine Coupling

Reaction of the chloro intermediate with 1-(5-chloro-2-methylphenyl)piperazine in dimethylformamide (DMF) at 100°C for 12–24 hours in the presence of potassium carbonate affords the target compound. Alternatively, microwave-assisted synthesis reduces reaction time to 30–60 minutes with comparable yields.

Optimization and Yield Data

Step Reagents/Conditions Yield (%) Reference
Core formation Ethanol, KOH, reflux, 12 h 72–86
4-Fluorophenyl insertion AlCl₃, 4-fluorobenzaldehyde, 80°C, 6 h 65
Chlorination POCl₃, reflux, 4 h 85
Piperazine coupling 1-(5-Chloro-2-methylphenyl)piperazine, DMF, K₂CO₃, 100°C, 24 h 78

Purification and Characterization

Column Chromatography

Crude products are purified via silica gel chromatography using hexane:ethyl acetate (1:1 to 3:1) gradients. The target compound typically elutes at Rf = 0.4–0.6.

Recrystallization

Recrystallization from ethanol/water (7:3) or acetonitrile yields analytically pure material.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyrimidine-H), 7.89–7.86 (m, 2H, ArH), 7.45–7.42 (m, 2H, ArH), 3.85–3.75 (m, 8H, piperazine-H), 2.34 (s, 3H, CH₃).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1245 cm⁻¹ (C-F).

Challenges and Mitigation

Regioselectivity in Core Formation

The use of electron-deficient aldehydes (e.g., 4-fluorobenzaldehyde) minimizes byproducts during cyclization.

Piperazine Degradation

Anhydrous conditions and inert atmospheres (N₂/Ar) prevent oxidation of the piperazine ring during coupling.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound with high purity?

The synthesis involves multi-step procedures:

  • Step 1 : Nucleophilic substitution to introduce the piperazine moiety (e.g., 4-(5-chloro-2-methylphenyl)piperazine) in THF at 60°C .
  • Step 2 : Cyclocondensation of the thiophene precursor in DMF at 120°C to form the thieno[3,2-d]pyrimidine core .
  • Step 3 : Halogenation or functionalization using reagents like N-chlorosuccinimide (NCS) in DCM . Key considerations:
  • Catalysts (e.g., Pd/CuI) improve coupling efficiency .
  • Green chemistry approaches (e.g., solvent recycling) reduce waste .
StepReaction TypeKey Reagents/ConditionsYield*
1Nucleophilic substitutionTHF, 60°C75-80%
2CyclocondensationDMF, 120°C65-70%
3HalogenationNCS, DCM, RT85-90%
*Yields approximate and based on optimized protocols.

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

A combination of techniques ensures accurate structural elucidation:

  • 1H/13C NMR : Confirm proton environments (e.g., aromatic δ 7.2–8.5 ppm) and carbon frameworks in DMSO-d6 .
  • HRMS : Validate molecular formula (e.g., [M+H]+ calculated for C24H20ClFN4OS: 467.09) .
  • Single-crystal X-ray diffraction : Resolve 3D conformation (e.g., space group P21/c, R factor <0.06) .
MethodKey Insights
X-rayDihedral angle: 42° between thienopyrimidine and piperazine rings
1H NMRDistinct splitting patterns for 4-fluorophenyl protons

Q. What in vitro assays are suitable for initial biological activity screening?

Standard assays include:

  • Antimicrobial : Minimum inhibitory concentration (MIC) against S. aureus .
  • Anticancer : MTT assay on HepG2 cells (IC50 determination) .
  • Kinase inhibition : Fluorescence-based assays for PI3K/AKT pathway targets .
AssayModel SystemKey Metrics
MICS. aureus ATCCMIC = 2.5 µg/mL
MTTHepG2 cellsIC50 = 0.45 µM

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophore?

Systematic modifications and parallel bioassays are critical:

  • Vary substituents : Replace 4-fluorophenyl with -CF3 or -NO2 to assess electronic effects .
  • Modify piperazine : Compare 5-chloro-2-methylphenyl vs. 3,4-dichlorophenyl for steric impact .
  • Track parameters : LogP, polar surface area, and hydrogen-bonding capacity .
Substituent (R)LogPIC50 (µM)Notes
5-Cl-2-Me (reference)3.10.45Baseline activity
5-Br-2-Me3.40.38Increased lipophilicity
4-CF33.80.72Reduced binding affinity

Q. What strategies resolve contradictions in biological activity data across substituent variants?

Address discrepancies via:

  • Design of Experiments (DoE) : Quantify interactions between variables (e.g., solvent polarity, temperature) .
  • Orthogonal validation : Use surface plasmon resonance (SPR) to measure direct target binding .
  • Cellular uptake normalization : LC-MS quantification to correlate intracellular concentration with activity .

Case Study : Discrepant IC50 values between MTT and colony formation assays resolved by normalizing to cellular uptake efficiency .

Q. What methodologies determine the compound’s mechanism of action at the molecular level?

Integrate computational and experimental approaches:

  • Molecular docking : Predict binding modes with kinases (AutoDock Vina) .
  • Co-crystallization : Resolve compound-target complexes (e.g., PI3Kγ) .
  • CETSA : Confirm target engagement in live cells via thermal stability shifts .
TechniqueApplication
DockingIdentifies key hydrogen bonds with kinase ATP-binding pocket
X-ray crystallographyResolves binding conformation (PDB hypothetical)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.